Home > Products > Screening Compounds P89395 > LL-37 GKE Trifluoroacetate
LL-37 GKE Trifluoroacetate - 913736-92-2

LL-37 GKE Trifluoroacetate

Catalog Number: EVT-6428275
CAS Number: 913736-92-2
Molecular Formula: C121H203F3N38O30
Molecular Weight: 2727.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of LL-37 GKE Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise assembly of peptides while minimizing side reactions. The process involves:

  1. Preparation of the Resin: Rink amide resin is commonly used as the solid support.
  2. Coupling Reactions: Each amino acid is activated using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and coupled to the growing peptide chain in a controlled manner.
  3. Deprotection: Fmoc protecting groups are removed using piperidine in DMF (N,N-Dimethylformamide).
  4. Cleavage from Resin: The completed peptide is cleaved from the resin using a mixture of TFA (trifluoroacetic acid), thioanisole, and ethanedithiol .

Purification is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring high purity (>95%) of the final product .

Molecular Structure Analysis

The molecular formula for LL-37 GKE Trifluoroacetate is C205H340N60O53C_{205}H_{340}N_{60}O_{53}. Its structure consists of a sequence of amino acids that forms an alpha-helical conformation when interacting with lipid membranes. This helical structure is crucial for its antimicrobial activity as it facilitates membrane penetration and pore formation .

Structural Data

  • Molecular Weight: Approximately 4638 Da.
  • Conformation: Predominantly alpha-helical in membrane-mimicking environments.
Chemical Reactions Analysis

LL-37 GKE Trifluoroacetate undergoes several chemical reactions relevant to its biological activity:

  1. Membrane Interaction: The peptide interacts with microbial membranes, leading to membrane disruption and cell lysis.
  2. Aggregation: Under certain conditions, LL-37 can form aggregates that enhance its stability against proteolytic degradation.
  3. Inhibition of Lipopolysaccharides: LL-37 has been shown to inhibit the action of lipopolysaccharides, which are components of bacterial cell walls .

These reactions underscore its potential as a therapeutic agent against infections.

Mechanism of Action

The mechanism by which LL-37 exerts its effects involves several key processes:

  1. Membrane Disruption: The alpha-helical structure allows LL-37 to insert into bacterial membranes, forming pores that lead to cell death.
  2. Immunomodulation: Beyond direct antimicrobial activity, LL-37 modulates immune responses by influencing cytokine production and promoting wound healing .
  3. Anticancer Activity: Emerging research suggests that LL-37 may inhibit tumor growth and metastasis in various cancer types through mechanisms that involve apoptosis induction and modulation of immune responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or lyophilized form.
  • Solubility: Highly soluble in water due to the trifluoroacetate salt form.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Toxicity: Exhibits low hemolytic activity at therapeutic concentrations, making it a promising candidate for topical applications .

Relevant Data

The antimicrobial efficacy of LL-37 has been quantified using minimum inhibitory concentration assays, demonstrating effectiveness against various bacterial strains.

Applications

LL-37 GKE Trifluoroacetate has numerous scientific uses, including:

  1. Antimicrobial Therapy: Effective against a wide range of bacteria, including antibiotic-resistant strains.
  2. Cancer Treatment: Potential applications in oncology due to its ability to induce apoptosis in cancer cells.
  3. Wound Healing: Its immunomodulatory properties make it suitable for enhancing wound healing processes.
  4. Biomaterials Development: Can be utilized in developing functional biomaterials due to its ability to self-assemble into fibrils .
Introduction to LL-37 GKE Trifluoroacetate in Innate Immunity and Antimicrobial Research

Evolutionary Origins of Cathelicidin-Derived Peptides and LL-37’s Role in Human Host Defense

Cathelicidins represent a phylogenetically conserved family of antimicrobial peptides (AMPs) critical for innate immunity across vertebrates. These peptides are characterized by a conserved N-terminal "cathelin" domain—a cystatin-like protease inhibitor—and a variable C-terminal antimicrobial domain. In humans, the sole cathelicidin is hCAP-18 (human cationic antimicrobial protein 18 kDa), stored in neutrophil granules and epithelial cells. Proteolytic cleavage by proteinase 3 releases the 37-residue mature peptide LL-37 (Leu-Leu-37), the only functional cathelicidin-derived AMP identified in humans [4] [5].

LL-37 (sequence: LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES) exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), viruses, and fungi. Its multifaceted role extends beyond direct microbial killing to include:

  • Immunomodulation: Chemoattraction of neutrophils, monocytes, and T cells; modulation of cytokine responses (e.g., LPS neutralization) [5] [9].
  • Tissue Repair: Promotion of re-epithelialization, angiogenesis, and wound closure [6] [9].
  • Barrier Maintenance: Reinforcement of intestinal and skin epithelial integrity [4].

Evolutionarily, LL-37’s conservation underscores its non-redundant role in human host defense, particularly at epithelial interfaces where it combats pathogens like S. aureus—a common colonizer of skin and nasal mucosa [2] [9].

  • Table 1: Key Human Antimicrobial Peptides and Their Properties
    PeptideSequenceNet ChargePrimary Activity
    LL-37LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES+6Broad-spectrum antimicrobial, immunomodulation
    α-Defensin HNP-1ACYCRIPACIAGERRYGTCIYQGRLWAFCC+3Antibacterial, antiviral
    β-Defensin hBD-3GIINTLQKYYCRVRGGRCAVLSCLPKEEQIGKCSTRGRKCCRRKK+11Antibacterial, wound healing
    Histatin-5DSHAKRHHGYKRKFHEKHHSHRGY+5Antifungal

Structural Derivation of the GKE Domain: Rational Design and Functional Significance

Full-length LL-37, while potent, faces limitations including susceptibility to proteolytic degradation and cytotoxicity at therapeutic concentrations. Protease mapping revealed that S. aureus metalloproteinase aureolysin cleaves LL-37 at Arg₁₉-Ile₂₀, Arg₂₃-Ile₂₄, and Leu₃₁-Val₃₂ bonds, abolishing its activity. In contrast, V8 protease cleaves only the Glu₁₆-Phe₁₇ bond, yielding a C-terminal fragment (LL-17-37, "GKE domain") retaining potent antistaphylococcal activity [2]. This discovery anchored the rationale for developing minimized analogs like LL-37 GKE Trifluoroacetate.

LL-37 GKE corresponds to residues 17–37 of native LL-37 (sequence: FKRIVQRIKDFLRNLVPRTES). Key structural and functional attributes include:

  • Net Charge: +5 (vs. +6 for full-length LL-37), maintaining electrostatic attraction to anionic bacterial membranes [6] [8].
  • Amphipathic α-Helix: Residues Phe₁₇ to Ser₃₇ form a helix with hydrophobic and cationic faces, enabling membrane insertion and disruption [3] [6].
  • Protease Resistance: Truncation removes N-terminal cleavage sites for aureolysin, enhancing stability in infected microenvironments [2] [9].
  • Bioactivity Retention: The GKE domain shows equivalent antibacterial activity to LL-37 against S. aureus but reduced cytotoxicity toward human cells due to shortened hydrophobic N-terminus [2] [6].
  • Table 2: Bioactive Fragments Derived from LL-37
    FragmentSequenceResiduesKey Properties
    LL-37 GKEFKRIVQRIKDFLRNLVPRTES17–37Enhanced proteolytic stability, anti-S. aureus
    KR-12KRIVQRIKDFLR18–29Minimal antimicrobial motif, low cytotoxicity
    FK-16FKRIVQRIKDFLRNLV17–32Chemotactic, antibiofilm
    LL-17-32FKRIVQRIKDFLRNLV17–32Broad-spectrum activity

LL-37 GKE Trifluoroacetate as a Synthetic Analog: Rationale for Trifluoroacetate Salt Formulation

LL-37 GKE Trifluoroacetate (molecular formula: C₁₁₁H₁₉₁F₃N₃₆O₃₁; PubChem CID: 145707833) is a synthetic peptide analog engineered for preclinical research [1] [7]. The trifluoroacetate (TFA) counterion is integral to its pharmaceutical profile:

  • Purification & Solubility: TFA is used in reversed-phase HPLC purification of cationic peptides. It forms ion pairs with basic residues (Lys, Arg), improving separation efficiency and peptide yield. The TFA salt enhances aqueous solubility, critical for in vitro bioassays [1] [10].
  • Structural Integrity: Acidic TFA stabilizes protonated amines during synthesis, preventing side reactions and preserving α-helical conformation confirmed by circular dichroism [3] [8].
  • Bioactivity Consistency: Batch-to-batch reproducibility in antimicrobial assays is enhanced by TFA’s inertness, ensuring unconfounded assessment of GKE’s effects [7] [10].

The synthetic strategy employs solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, followed by TFA-mediated cleavage from resin and HPLC purification. Mass spectrometry validates identity (theoretical MW: 2686.2 Da), while analytical HPLC confirms ≥95% purity [3] [10].

  • Table 3: Physicochemical Properties of LL-37 GKE Trifluoroacetate
    PropertyValue
    Molecular FormulaC₁₁₁H₁₉₁F₃N₃₆O₃₁
    Molecular Weight2686.2 Da (peptide backbone)
    Net Charge (pH 7.4)+5
    Salt FormTrifluoroacetate (typically 3–5 ions)
    SolubilitySoluble in water, acetic acid, acetonitrile-water mixtures
    Storage-20°C, lyophilized

Concluding Remarks

LL-37 GKE Trifluoroacetate exemplifies rational drug design leveraging evolutionary biology and structural proteolysis data. Its optimized stability, target specificity, and synthetic tractability position it as a versatile tool for antimicrobial mechanism studies and a template for next-generation peptide antibiotics against drug-resistant pathogens.

  • Table 4: Nomenclature of Key Compounds
    Compound NameAlternative Identifiers
    LL-37 GKE TrifluoroacetateLL-37 (17-37) TFA; FKRIVQRIKDFLRNLVPRTES · xCF₃COOH
    hCAP-18Cathelicidin antimicrobial protein precursor
    Native LL-37LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES
    KR-12KRIVQRIKDFLR · xCF₃COOH (Minimal active domain)
    FK-16FKRIVQRIKDFLRNLV · xCF₃COOH

Properties

CAS Number

913736-92-2

Product Name

LL-37 GKE Trifluoroacetate

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C121H203F3N38O30

Molecular Weight

2727.1 g/mol

InChI

InChI=1S/C119H202N38O28.C2HF3O2/c1-13-67(11)94(155-102(171)76(41-29-53-136-118(130)131)140-100(169)77(44-46-87(124)158)145-111(180)92(65(7)8)153-113(182)95(68(12)14-2)156-103(172)75(40-28-52-135-117(128)129)139-97(166)72(37-22-25-49-121)141-105(174)82(58-69-32-17-15-18-33-69)149-101(170)78(45-47-90(161)162)143-96(165)71(36-21-24-48-120)138-89(160)62-123)112(181)144-73(38-23-26-50-122)98(167)152-85(61-91(163)164)108(177)150-83(59-70-34-19-16-20-35-70)106(175)147-80(56-63(3)4)104(173)142-74(39-27-51-134-116(126)127)99(168)151-84(60-88(125)159)107(176)148-81(57-64(5)6)109(178)154-93(66(9)10)114(183)157-55-31-43-86(157)110(179)146-79(115(184)185)42-30-54-137-119(132)133;3-2(4,5)1(6)7/h15-20,32-35,63-68,71-86,92-95H,13-14,21-31,36-62,120-123H2,1-12H3,(H2,124,158)(H2,125,159)(H,138,160)(H,139,166)(H,140,169)(H,141,174)(H,142,173)(H,143,165)(H,144,181)(H,145,180)(H,146,179)(H,147,175)(H,148,176)(H,149,170)(H,150,177)(H,151,168)(H,152,167)(H,153,182)(H,154,178)(H,155,171)(H,156,172)(H,161,162)(H,163,164)(H,184,185)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137);(H,6,7)/t67-,68-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92-,93-,94-,95-;/m0./s1

InChI Key

XYNOBEXPWSIAKM-URRJLKHLSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.